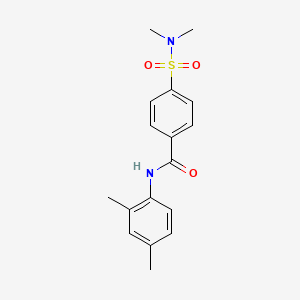

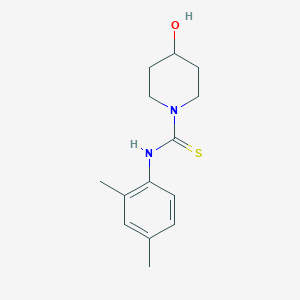

![molecular formula C18H16N2O2 B2543855 N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide CAS No. 114879-36-6](/img/structure/B2543855.png)

N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide is a chemical entity that has been the subject of various studies due to its potential applications in the field of medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and aromatic rings have been synthesized and analyzed for their structural, electronic, and biological properties. These studies provide insights into the behavior of such compounds in different environments and their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions, starting from simple aromatic amines and proceeding through acylation, alkylation, or other functional group transformations. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, other studies have reported the synthesis of acetamide derivatives through nucleophilic reactions, acetylation, and other synthetic strategies . These methods highlight the versatility of synthetic approaches for creating a wide array of acetamide derivatives with varying substituents and structural features.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2-hydroxyphenyl)acetamide derivatives was investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structure of a monoclinic polymorph of N-[4-(acetyloxy)phenyl]acetamide was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding patterns . These studies demonstrate the importance of molecular structure analysis in understanding the conformation and stability of acetamide compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions involving N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide, but they do discuss the reactivity of similar compounds. For example, the reactivity of a compound was analyzed using MEP analysis in polar liquids, indicating electron-rich and electron-poor sites that could be relevant for further chemical transformations . Additionally, the intramolecular interactions and charge transfer energies of acetamide derivatives have been studied using the NBO method .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The electronic properties, such as HOMO-LUMO energy gaps, have been determined using DFT calculations, providing insights into the chemical reactivity and stability of these compounds . The biological properties, including drug mechanism ADMET and molecular docking studies, have been predicted to assess the potential of these compounds as therapeutic agents . Furthermore, the vibrational spectroscopic assignment of acetamide derivatives has been determined by quantum computation, which is essential for understanding their behavior in different environments .

科学研究应用

Chemoselective Acetylation

The compound has been utilized in the chemoselective acetylation of 2-aminophenol, serving as an intermediate in the synthesis of antimalarial drugs. The process involves using different acyl donors and optimizing parameters such as agitation speed, solvent type, and temperature, with vinyl acetate identified as the most effective acyl donor. This synthesis is kinetically controlled and follows a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).

Biological Assessment and Synthesis

The compound has been involved in the microwave-assisted synthesis and structural elucidation of derivatives that have been assessed for antimicrobial activity against various bacterial strains and fungal species. Certain derivatives exhibited high inhibitory effects, indicating potential applications in combating microbial infections (Ghazzali et al., 2012).

Anticancer and Anti-inflammatory Applications

Derivatives of the compound have been synthesized and assessed for their potential anticancer, anti-inflammatory, and analgesic properties. Certain derivatives, particularly those with halogens on the aromatic ring, showed promising activities in this domain, highlighting the compound's potential in developing therapeutic agents (Rani et al., 2014).

Molecular Docking and Biological Interactions

The compound has also been studied for its structural parameters, electron behavior, and biological properties using computational tools. It involved molecular docking studies to investigate its fungal and cancer activities, providing insights into its potential as a drug candidate (Bharathy et al., 2021).

属性

IUPAC Name |

N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h5-12H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJCAZYCLGOEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

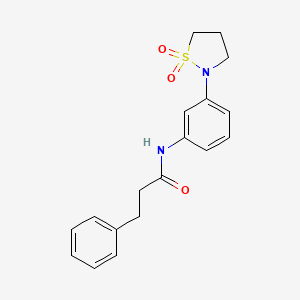

![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)

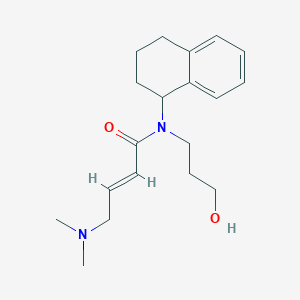

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)

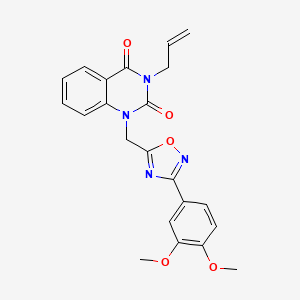

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)